molecular formula C8H17NOS B2752413 Cyclohexyl(ethyl)imino-lambda6-sulfanone CAS No. 2059927-86-3

Cyclohexyl(ethyl)imino-lambda6-sulfanone

Cat. No.: B2752413
CAS No.: 2059927-86-3
M. Wt: 175.29
InChI Key: HNVJQUHPMNHIAD-UHFFFAOYSA-N
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Description

Cyclohexyl(ethyl)imino-lambda6-sulfanone, also known as S-ethylcyclohexanesulfinamide, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of a cyclohexyl group, an ethyl group, an imino group, and an oxo-lambda6-sulfane group.

Preparation Methods

The synthesis of Cyclohexyl(ethyl)imino-lambda6-sulfanone typically involves the reaction of cyclohexylamine with ethyl sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Cyclohexyl(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexyl(ethyl)imino-lambda6-sulfanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyclohexyl(ethyl)imino-lambda6-sulfanone can be compared with similar compounds such as:

Properties

IUPAC Name

cyclohexyl-ethyl-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVJQUHPMNHIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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